5-(4-methoxybenzoyl)-6,6,8-trimethyl-5,6-dihydro[1,3]dioxolo[4,5-g]quinoline
Description
5-(4-Methoxybenzoyl)-6,6,8-trimethyl-5,6-dihydro[1,3]dioxolo[4,5-g]quinoline is a structurally complex quinoline derivative characterized by:
- A dioxolo[4,5-g]quinoline core, which combines a fused benzene ring with a dioxole moiety.
- A 4-methoxybenzoyl group at position 5, contributing electron-donating properties.
- 6,6,8-Trimethyl substituents, which enhance steric bulk and lipophilicity.
Microwave-assisted synthesis may improve yield and purity .
Applications: Based on structurally related compounds, this molecule is hypothesized to exhibit anticancer, anti-inflammatory, or enzyme-inhibitory activities due to its quinoline backbone and substituent profile .
Properties
IUPAC Name |
(4-methoxyphenyl)-(6,6,8-trimethyl-[1,3]dioxolo[4,5-g]quinolin-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-13-11-21(2,3)22(20(23)14-5-7-15(24-4)8-6-14)17-10-19-18(9-16(13)17)25-12-26-19/h5-11H,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXRYUGUMVPEQQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(N(C2=CC3=C(C=C12)OCO3)C(=O)C4=CC=C(C=C4)OC)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-methoxybenzoyl)-6,6,8-trimethyl-5,6-dihydro[1,3]dioxolo[4,5-g]quinoline typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzoyl chloride with a suitable quinoline derivative under basic conditions, followed by cyclization and methylation reactions . The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and efficient purification techniques such as crystallization and chromatography to ensure the scalability and cost-effectiveness of the production .
Chemical Reactions Analysis
Types of Reactions
5-(4-methoxybenzoyl)-6,6,8-trimethyl-5,6-dihydro[1,3]dioxolo[4,5-g]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives. Substitution reactions can result in a wide range of functionalized quinoline compounds .
Scientific Research Applications
5-(4-methoxybenzoyl)-6,6,8-trimethyl-5,6-dihydro[1,3]dioxolo[4,5-g]quinoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(4-methoxybenzoyl)-6,6,8-trimethyl-5,6-dihydro[1,3]dioxolo[4,5-g]quinoline involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The pathways involved can include inhibition of DNA synthesis, disruption of cellular signaling, or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Key Comparative Insights:
Trimethyl substituents at positions 6 and 8 likely increase metabolic stability and membrane permeability due to steric shielding and lipophilicity, contrasting with bulkier trityl groups in , which may hinder solubility.
Solubility and Reactivity :
- The methoxy group improves aqueous solubility relative to halogenated analogs (e.g., ), though trimethyl groups counterbalance this by increasing hydrophobicity.
- Chlorine or fluorine substituents (e.g., ) enhance reactivity but reduce solubility, limiting their utility in drug delivery .
Therapeutic Potential: Pyrazoloquinolines (e.g., ) and dioxoloquinolines (e.g., ) demonstrate anticancer activity via enzyme inhibition, suggesting similar mechanisms for the target compound. The absence of charged groups (e.g., carboxylic acids in ) may reduce off-target interactions, improving specificity .
Biological Activity
5-(4-methoxybenzoyl)-6,6,8-trimethyl-5,6-dihydro[1,3]dioxolo[4,5-g]quinoline is a synthetic compound with a complex heterocyclic structure that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : (4-methoxyphenyl)-(6,6,8-trimethyl-[1,3]dioxolo[4,5-g]quinolin-5-yl)methanone
- Molecular Formula : C21H21NO4
- Molecular Weight : 351.4 g/mol
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities including:
- Antimicrobial Activity : Preliminary studies suggest potential efficacy against various bacterial strains.
- Anticancer Properties : Investigated for its ability to inhibit cancer cell proliferation.
- Anti-inflammatory Effects : Potential to modulate inflammatory pathways.
The biological activity of this compound is attributed to its interaction with specific molecular targets. It may act by:
- Enzyme Inhibition : Binding to active sites of enzymes involved in metabolic pathways.
- Receptor Modulation : Interacting with receptors that regulate cellular signaling.
- Induction of Apoptosis : Triggering programmed cell death in cancer cells through various signaling cascades.
Anticancer Activity
A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The findings indicated significant inhibition of cell proliferation in breast cancer (MDA-MB-435) and colorectal cancer (HCT116) cells. The compound induced cell cycle arrest at the G2/M phase and increased apoptosis rates.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-435 | 17 ± 0.7 | Inhibition of tubulin assembly |
| HCT116 | 12 ± 0.8 | Modulation of PI3K/AKT/mTOR pathway |
Antimicrobial Activity
In vitro studies have shown that the compound exhibits antimicrobial properties against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for several strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Q & A
Basic: What are the recommended synthetic routes for 5-(4-methoxybenzoyl)-6,6,8-trimethyl-5,6-dihydro[1,3]dioxolo[4,5-g]quinoline?
Methodological Answer:
The synthesis of this compound involves multi-step protocols, often starting with Friedländer or oxidative cyclization reactions to construct the quinoline core. For example:
- Step 1: Formation of the quinoline backbone via condensation of substituted anilines with ketones or aldehydes under acidic conditions .
- Step 2: Introduction of the 4-methoxybenzoyl group using acylation reagents (e.g., methoxybenzoyl chloride) in the presence of Lewis acids like AlCl₃ .
- Step 3: Installation of the dioxolo ring via cyclization with 1,3-dioxolane derivatives under controlled pH (6–8) and temperature (60–80°C) .
Key Considerations: Optimize yields using microwave-assisted synthesis (reduces reaction time by 40–60%) and monitor intermediates via TLC/HPLC .
Advanced: How can computational methods optimize reaction conditions for this compound?
Methodological Answer:
Employ quantum chemical calculations (e.g., density functional theory, DFT) to model transition states and reaction pathways. For instance:
- Use software like Gaussian or ORCA to simulate the energy barriers for dioxolo ring formation .
- Integrate machine learning (ML) to predict optimal solvent systems (e.g., DMF vs. THF) based on polarity and steric effects .
- Validate predictions experimentally using a design of experiments (DoE) framework to minimize trial-and-error approaches .
Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substituent positions (e.g., methoxybenzoyl integration ratios) .
- High-Resolution Mass Spectrometry (HRMS): Verify molecular weight (±0.001 Da tolerance) and detect isotopic patterns .
- X-ray Crystallography: Resolve stereochemical ambiguities in the dihydroquinoline and dioxolo moieties .
- HPLC-PDA: Assess purity (>95%) and detect trace byproducts using C18 columns with methanol/water gradients .
Advanced: How can researchers resolve contradictions in stability data under varying pH conditions?
Methodological Answer:
- Controlled Degradation Studies: Expose the compound to buffered solutions (pH 2–12) at 37°C for 24–72 hours, followed by LC-MS analysis to identify degradation products .
- Kinetic Modeling: Apply Arrhenius equations to extrapolate shelf-life predictions under accelerated conditions (e.g., 40°C/75% RH) .
- Mechanistic Insights: Use DFT to model hydrolysis pathways of the dioxolo ring, identifying pH-sensitive bonds .
Advanced: What strategies mitigate low aqueous solubility in biological assays?
Methodological Answer:
- Co-solvent Systems: Use DMSO-water mixtures (≤5% DMSO) to maintain compound integrity while enhancing solubility .
- Structural Analogues: Replace the methoxy group with hydrophilic substituents (e.g., hydroxyl or amine) while retaining activity (see SAR studies in ).
- Nanoformulation: Encapsulate the compound in PEGylated liposomes (size: 100–200 nm) to improve bioavailability .
Basic: What safety protocols are essential during handling?
Methodological Answer:
- PPE Requirements: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation: Use fume hoods for reactions involving volatile solvents (e.g., chloroform, acetonitrile) .
- Spill Management: Neutralize acidic/basic residues with sand or vermiculite before disposal .
Advanced: How can quantum chemical calculations elucidate electronic properties relevant to bioactivity?
Methodological Answer:
- Frontier Molecular Orbitals (FMOs): Calculate HOMO-LUMO gaps to predict redox behavior and electron-deficient regions prone to nucleophilic attack .
- Molecular Electrostatic Potential (MEP) Maps: Visualize charge distribution to identify binding hotspots with biological targets (e.g., enzymes) .
- Docking Studies: Simulate interactions with receptors (e.g., topoisomerase II) using AutoDock Vina to prioritize synthetic targets .
Basic: How stable is this compound under ambient storage conditions?
Methodological Answer:
- Storage Recommendations: Keep in airtight containers with desiccants (e.g., silica gel) at –20°C to prevent hydrolysis of the dioxolo ring .
- Light Sensitivity: Store in amber vials to avoid photodegradation, as UV-Vis spectra indicate absorption <300 nm .
- Stability Testing: Conduct accelerated stability studies (ICH Q1A guidelines) to validate storage conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
